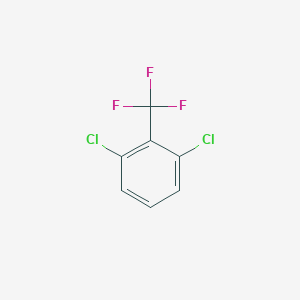

1,3-Dichloro-2-(trifluoromethyl)benzene

Overview

Description

Naltriben is a potent and selective antagonist for the delta opioid receptor, widely used in scientific research. It has similar effects to the more commonly used delta antagonist naltrindole, but with different binding affinities for the delta 1 and delta 2 subtypes, making it useful for distinguishing the subtype selectivity of drugs acting at the delta receptors . Additionally, at high doses, Naltriben acts as a kappa-opioid agonist .

Preparation Methods

Naltriben can be synthesized using the Fischer indole synthesis method. This involves the use of mildly acidic, purely aqueous conditions. The preparation of Naltriben from the hydrochloride salts of naltrexone and O-phenylhydroxylamine requires more forcing conditions, specifically 6.0 N hydrochloric acid . This method is efficient, environmentally friendly, and suitable for gram-scale synthesis .

Chemical Reactions Analysis

Naltriben undergoes various chemical reactions, including:

Oxidation: Naltriben can be oxidized under specific conditions, although detailed reaction conditions and products are not widely documented.

Reduction: Similar to other compounds with similar structures, Naltriben can undergo reduction reactions.

Substitution: Naltriben can participate in substitution reactions, particularly involving its phenolic and tertiary alcohol groups.

Common reagents and conditions used in these reactions include strong acids like hydrochloric acid for synthesis and various oxidizing or reducing agents depending on the desired reaction.

Scientific Research Applications

Naltriben is primarily used in scientific research due to its selective antagonism of the delta opioid receptor. It is valuable in studies aiming to understand the subtype selectivity of drugs acting at delta receptors . Additionally, Naltriben has been used in research related to neuronal cell death, particularly in the context of hypoxic-ischemic brain injury . It has also been shown to enhance migration and invasion of glioblastoma cells by activating the TRPM7 channel .

Mechanism of Action

Naltriben exerts its effects by selectively binding to the delta opioid receptor, blocking its activity. This binding affinity varies between the delta 1 and delta 2 subtypes, allowing researchers to distinguish between these subtypes . Additionally, Naltriben activates the TRPM7 channel, which is involved in various cellular processes such as Mg2+ homeostasis, motility, and proliferation . This activation occurs without prior depletion of intracellular Mg2+, even under conditions of low PIP2 .

Comparison with Similar Compounds

Naltriben is similar to other delta opioid receptor antagonists such as naltrindole. it differs in its binding affinity for the delta 1 and delta 2 subtypes, making it unique for distinguishing subtype selectivity . Other similar compounds include nalfurafine and nalmefene, which also act on opioid receptors but with different selectivity and effects .

Biological Activity

1,3-Dichloro-2-(trifluoromethyl)benzene, a halogenated aromatic compound, has garnered attention due to its potential biological activities and applications in medicinal chemistry and agrochemicals. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C7H3Cl2F3

- Molecular Weight : 215.00 g/mol

- Structure : The compound features a benzene ring substituted with two chlorine atoms and one trifluoromethyl group, which significantly influences its chemical behavior and biological interactions.

The biological activity of this compound can be attributed to its unique structural features:

- Electrophilic Nature : The presence of halogens makes the compound an electrophile, allowing it to interact with nucleophiles in biological systems.

- Lipophilicity and Metabolic Stability : The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, improving its bioavailability and potential efficacy as a therapeutic agent .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that halogenated compounds often demonstrate enhanced efficacy against bacteria and fungi due to their ability to disrupt cellular membranes and inhibit key metabolic processes .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, structural analogs have shown promising results in inhibiting cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes .

Case Studies

- Antimicrobial Efficacy : A study published in Chemosphere evaluated the antimicrobial properties of various halogenated compounds, including this compound. Results indicated significant inhibition of bacterial growth at low concentrations, suggesting potential use in agricultural applications as a pesticide or fungicide.

- Pharmacological Potential : Research published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of trifluoromethyl-containing compounds. It was found that the incorporation of the trifluoromethyl group significantly enhanced the potency of certain inhibitors targeting serotonin reuptake transporters .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1,3-Dichloro-2-fluoro-4-(trifluoromethyl)benzene | Contains fluorine instead of chlorine | Moderate antimicrobial activity |

| 1,3-Dichloro-2-nitro-5-(trifluoromethyl)benzene | Nitro group enhances reactivity | Potential enzyme inhibitor |

| 1,3-Dichloro-2,4-bis(trifluoromethyl)benzene | Two trifluoromethyl groups increase lipophilicity | Higher potency in enzyme inhibition |

Properties

IUPAC Name |

1,3-dichloro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3/c8-4-2-1-3-5(9)6(4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSYCGMWKMMQPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40275295 | |

| Record name | 1,3-dichloro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104359-35-5 | |

| Record name | 1,3-dichloro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.